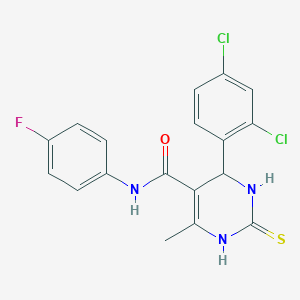

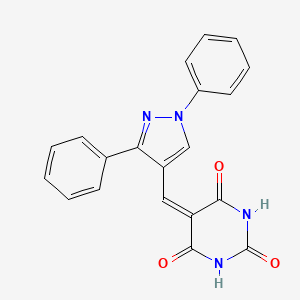

![molecular formula C17H19N5O2 B2635949 9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-73-4](/img/structure/B2635949.png)

9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are fundamental structures in life, forming part of key biomolecules like DNA, RNA, and ATP .

Molecular Structure Analysis

The compound likely contains a pyrimido[2,1-f]purine core, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring .Aplicaciones Científicas De Investigación

Potential Treatment of Neurodegenerative Diseases

One study highlights the synthesis of tetrahydropyrimido[2,1-f]purinediones with various substituents, targeting adenosine receptors and monoamine oxidases, which are crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds with certain substituents showed potent monoamine oxidase B (MAO-B) inhibition and dual-target inhibition of A1/A2A adenosine receptors, suggesting potential for additive or synergistic effects in treating neurodegeneration (Koch et al., 2013).

Antagonists for Adenosine Receptors

Research into tricyclic pyrimido- and pyrazinoxanthines examined their affinity for adenosine receptors (ARs), revealing several compounds with potent antagonistic activity against A1 AR, indicating potential therapeutic uses in conditions where modulation of adenosine receptor activity is beneficial (Szymańska et al., 2016).

Anti-inflammatory Activity

Another study focused on substituted analogues based on the pyrimidopurinedione ring system, demonstrating anti-inflammatory activity in models of chronic inflammation. This suggests their potential as safer alternatives to existing anti-inflammatory drugs due to lower side-effect profiles (Kaminski et al., 1989).

Mecanismo De Acción

Target of Action

The compound “9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, affecting cell proliferation .

Pharmacokinetics

The properties of a compound can be influenced by its chemical structure, and pyrimidine derivatives are generally well absorbed and distributed in the body .

Result of Action

Depending on their targets, pyrimidine derivatives can have various effects, such as inhibiting cell growth or inducing cell death .

Propiedades

IUPAC Name |

9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-5-6-12(11(2)9-10)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQLEMMLBXQFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16589921 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

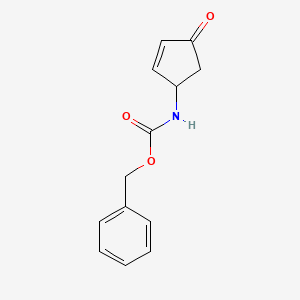

![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)

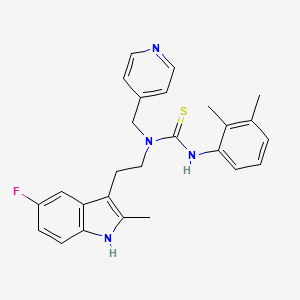

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

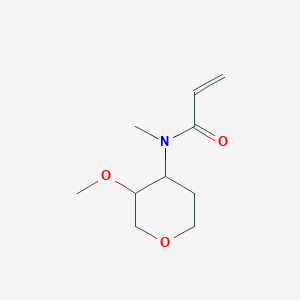

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2635876.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)